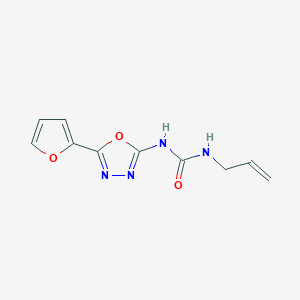

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an allyl group, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Métodos De Preparación

The synthesis of 1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be incorporated via a cyclization reaction involving furfural or its derivatives.

Industrial production methods may involve optimizing these steps to enhance yield and purity, often employing catalysts and green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea features an allyl group, a furan ring, and an oxadiazole ring. These components contribute to its diverse reactivity:

- Oxidation : The furan ring can be oxidized to form furanones using agents like hydrogen peroxide.

- Reduction : The oxadiazole ring can be reduced to amines with lithium aluminum hydride.

- Substitution : The allyl group can engage in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the modification of functional groups to create derivatives with enhanced properties.

Biology

The compound exhibits significant biological activities:

- Antimicrobial Properties : Research indicates that derivatives of oxadiazole compounds show effectiveness against various bacterial strains. For instance, compounds similar to this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro studies have shown that compounds with similar structures inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism may involve the inhibition of key signaling pathways like PI3K and mTORC1 .

Medicine

Research is ongoing to explore this compound's potential as a therapeutic agent. Its unique structural features and biological activities make it a candidate for drug development aimed at treating infections and cancer.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties. It has potential uses in the production of polymers and coatings that require enhanced chemical resistance or specific reactivity.

Antimicrobial Activity Study

A study conducted on derivatives of 1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-y)urea demonstrated selective antibacterial activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Compounds were synthesized through various methods yielding high purity and confirmed via IR and NMR spectroscopy .

Anticancer Research

In another research effort focused on anticancer properties, several derivatives were tested against various cancer cell lines. The results indicated significant antiproliferative effects correlated with structural modifications in the oxadiazole moiety . These findings suggest that further exploration into structure–activity relationships could enhance therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

1-Allyl-3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)urea:

1-Allyl-3-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)urea: The benzofuran ring adds additional aromaticity and may enhance certain biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

1-Allyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₃ |

| Molecular Weight | 234.21 g/mol |

| CAS Number | 1209055-95-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. Notably, it has been observed to inhibit enzymes linked to microbial growth, suggesting potential antimicrobial properties .

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial effects against certain pathogens by disrupting their metabolic processes .

- Modulation of Cellular Pathways : It may influence signaling pathways related to inflammation and cellular stress responses.

Antimicrobial Activity

Research indicates that this compound displays promising antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:

| Pathogen | IC₅₀ (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 20.0 |

| Candida albicans | 25.0 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in cancer cell lines. In one study, it demonstrated selective cytotoxicity against human cancer cells while sparing normal cells:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 30 |

| HeLa (cervical cancer) | 25 |

This selectivity indicates its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds containing the oxadiazole and furan moieties. For example:

- Study on Antimicrobial Properties : A comparative study revealed that derivatives similar to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various oxadiazole derivatives in cancer cell lines and found that compounds with furan substituents showed enhanced activity compared to those without .

- Mechanistic Insights : Research into the mechanism of action has indicated that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, further supporting their potential as therapeutic agents .

Propiedades

IUPAC Name |

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-2-5-11-9(15)12-10-14-13-8(17-10)7-4-3-6-16-7/h2-4,6H,1,5H2,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNLBSFDPFIGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=NN=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.